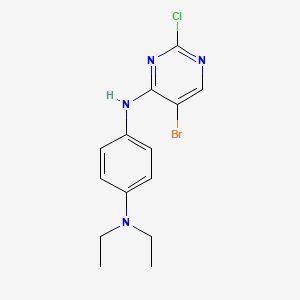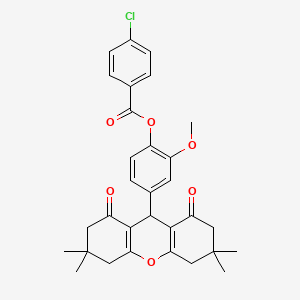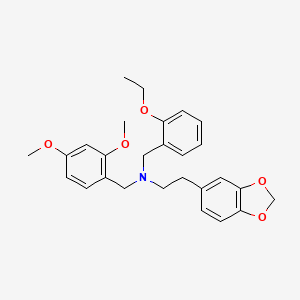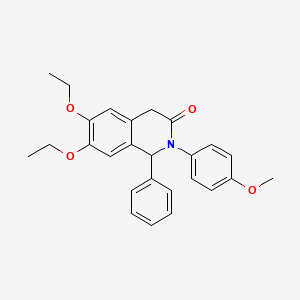
N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is an organic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, and a benzene ring substituted with diethylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine.
Amination: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyrimidine.
Coupling with Benzene Derivative: The final step involves coupling the 4-amino-5-bromo-2-chloropyrimidine with N,N-diethylbenzene-1,4-diamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-5-bromo-2-chloropyrimidine: A precursor in the synthesis of the target compound.
Uniqueness
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both pyrimidine and benzene rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
664371-56-6 |
|---|---|
Fórmula molecular |
C14H16BrClN4 |
Peso molecular |
355.66 g/mol |
Nombre IUPAC |
1-N-(5-bromo-2-chloropyrimidin-4-yl)-4-N,4-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16BrClN4/c1-3-20(4-2)11-7-5-10(6-8-11)18-13-12(15)9-17-14(16)19-13/h5-9H,3-4H2,1-2H3,(H,17,18,19) |
Clave InChI |
TZSKODXHAYJMKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl |
Solubilidad |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]ethanol](/img/structure/B11604287.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11604289.png)
![3-[(E)-{2-[3-(tert-butylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]-4-hydroxybenzoic acid](/img/structure/B11604291.png)
![7-(2,3-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11604304.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)
![4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11604326.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604342.png)
![Ethyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11604347.png)

